molecular formula C10H21NO4 B13490560 Tert-butyl N-(4,5-dihydroxypentyl)carbamate

Tert-butyl N-(4,5-dihydroxypentyl)carbamate

Cat. No.: B13490560
M. Wt: 219.28 g/mol
InChI Key: DXMPZPWHCUFUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(4,5-dihydroxypentyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a 4,5-dihydroxypentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4,5-dihydroxypentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative. One common method is the reaction of tert-butyl carbamate with 4,5-dihydroxypentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4,5-dihydroxypentyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(4,5-dihydroxypentyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-dihydroxypentyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes that catalyze the hydrolysis of the carbamate group, releasing the active 4,5-dihydroxypentyl derivative. This process can modulate enzyme activities and influence metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(4,5-dihydroxypentyl)carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-4-5-8(13)7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)

InChI Key

DXMPZPWHCUFUKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.